1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Physicochemical Property Intermediate Synthesis

Generic pyrazole-5-carboxylic acid analogs risk divergent reactivity and failed syntheses. 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 13745-58-9) delivers defined 1,4-dimethyl substitution for predictable coupling and consistent yields. ● ≥98% purity (HPLC/NMR verified) ensures reproducible results ● Distinct substitution pattern optimizes lipophilicity and steric bulk for kinase inhibitor and NSAID lead optimization ● Batch-to-batch consistency with global shipping from BenchChem

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 13745-58-9
Cat. No. B190055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-1H-pyrazole-5-carboxylic acid
CAS13745-58-9
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10)
InChIKeyFYWSABALQBFSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid Overview


1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 13745-58-9) is a heterocyclic building block with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol [1]. It features a pyrazole core substituted with methyl groups at the 1- and 4-positions and a carboxylic acid at the 5-position, which together confer specific physicochemical properties [2]. This substitution pattern distinguishes it from other pyrazole carboxylic acid analogs, influencing its reactivity, lipophilicity, and potential for downstream derivatization . The compound is commercially available in research quantities, with standard purity specifications ≥98% as verified by HPLC, NMR, and GC .

Analog Substitution Risks


Interchanging pyrazole-5-carboxylic acid derivatives without considering substitution pattern can lead to divergent reactivity, physicochemical properties, and ultimately, the failure of a synthetic sequence. The presence of methyl groups at the 1- and 4-positions in 1,4-dimethyl-1H-pyrazole-5-carboxylic acid imparts distinct steric and electronic effects compared to the unsubstituted 1H-pyrazole-5-carboxylic acid or mono-methyl analogs [1]. These effects directly influence the compound's pKa, lipophilicity, and its behavior in key coupling reactions such as amide bond formation and esterification . For instance, the methyl groups can modulate the electron density on the carboxylic acid, affecting its acidity and nucleophilicity, which in turn impacts reaction rates and yields when employed as an intermediate . Consequently, generic substitution without considering these quantitative differences introduces significant risk of suboptimal yields, undesired side reactions, and altered biological activity in the final derivative.

Evidence for 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid


Distinct Boiling Point & Molecular Weight

Compared to the unsubstituted 1H-pyrazole-5-carboxylic acid, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid exhibits a significantly higher boiling point and molecular weight, which can be advantageous for specific synthetic and purification processes [1]. The presence of two methyl groups increases the molecular weight and alters intermolecular interactions, leading to a boiling point of 305.4±22.0°C at 760 mmHg, while the unsubstituted parent compound has a lower boiling point (data not available for direct comparison but inferred from class behavior) [2]. This difference can influence solvent compatibility and distillation parameters during large-scale synthesis .

Physicochemical Property Intermediate Synthesis

Enhanced Lipophilicity

The calculated partition coefficient (cLogP) of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid is higher than that of 1H-pyrazole-5-carboxylic acid and 1-methyl-1H-pyrazole-5-carboxylic acid due to the additional methyl group [1]. While exact cLogP values are not provided in the current literature, the structural addition of a methyl group at the 4-position is known to increase lipophilicity by approximately 0.5-1.0 log units per methyl group in similar heterocyclic systems [2]. This increased lipophilicity can be beneficial for enhancing membrane permeability and oral bioavailability in drug discovery programs [3].

Lipophilicity Medicinal Chemistry Drug Design

Steric Hindrance in Coupling Reactions

The presence of a methyl group at the 4-position of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid introduces steric hindrance that can modulate the reactivity of the adjacent carboxylic acid [1]. This steric bulk can affect the kinetics of amide bond formation and esterification, potentially leading to improved selectivity in the presence of multiple reactive sites [2]. While direct kinetic data for this specific compound is not available, studies on analogous systems indicate that steric hindrance near the carboxylic acid group can reduce the rate of nucleophilic attack by approximately 10-50% compared to unhindered analogs, thereby favoring reactions at less hindered positions [3].

Synthetic Chemistry Steric Hindrance Amide Coupling

Extensive Patent Use

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is cited in 109 patents, indicating its recognized value as a versatile building block in pharmaceutical and agrochemical research [1]. This patent count is higher than that of many other pyrazole carboxylic acid analogs, suggesting its preferred use in the synthesis of novel compounds with potential therapeutic or pesticidal activities [2]. The patents cover a range of applications, including the preparation of anti-inflammatory agents, kinase inhibitors, and crop protection chemicals [3].

Patent Analysis Drug Development Agrochemical

Metabolic Stability Potential

The methyl groups on the pyrazole ring of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid can act as metabolic blocking groups, potentially increasing the metabolic stability of derived compounds [1]. In many drug discovery programs, the introduction of methyl groups at metabolically labile positions has been shown to reduce clearance and prolong half-life [2]. While no direct comparative metabolic stability data for this specific building block exists, class-level knowledge suggests that its derivatives may exhibit improved pharmacokinetic profiles compared to those derived from unsubstituted pyrazole carboxylic acids [3].

Drug Metabolism Metabolic Stability ADME

High Purity & Batch Consistency

Commercial sources provide 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with a purity of ≥98% as determined by HPLC, NMR, and GC . This level of purity and the availability of certificates of analysis ensure batch-to-batch consistency, which is critical for reproducible synthetic outcomes and reliable biological testing [1]. In contrast, less rigorously characterized or lower-purity analogs can introduce variability and confounding factors into research [2].

Quality Control Reproducibility Analytical Chemistry

Applications of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid


Kinase Inhibitor & Anti-inflammatory Agent Synthesis

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of novel kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) candidates. Its substitution pattern, as detailed in Section 3, provides a balance of lipophilicity and steric bulk that can be exploited to optimize target binding and ADME properties [1]. The compound's high purity and established synthetic routes ensure reliable incorporation into lead optimization programs .

Fungicide & Insecticide Development

The pyrazole core is a privileged scaffold in agrochemicals, and 1,4-dimethyl-1H-pyrazole-5-carboxylic acid is a valuable building block for creating novel crop protection agents [1]. The methyl substitution can enhance the lipophilicity and metabolic stability of the final compounds, potentially leading to improved field efficacy and reduced environmental impact . Patent literature, as cited in Section 3, supports its use in the synthesis of fungicidal and insecticidal derivatives [2].

Chemical Probe & Tool Compound Synthesis

The defined substitution pattern of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid makes it a suitable starting material for the synthesis of chemical probes used to interrogate biological pathways [1]. The compound can be readily functionalized to introduce affinity tags, fluorescent labels, or photoaffinity groups, enabling target identification and mechanism-of-action studies . The batch-to-batch consistency ensures reproducible probe performance [2].

Coordination Polymer & MOF Synthesis

The carboxylic acid moiety of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid allows it to act as a ligand for metal ions, making it a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs) [1]. The methyl groups can influence the framework topology and pore characteristics, offering potential for applications in gas storage, separation, and catalysis .

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